1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone typically involves the reaction of 4-chloro-2-aminophenol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Similar structure but lacks the chlorine atom.
2-(4-Chlorobenzo[d]oxazol-2-yl)thio-1-(4-chlorophenyl)ethanone: Contains additional functional groups, leading to different properties.
Uniqueness
1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C9H6ClNO2 |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(4-chloro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6ClNO2/c1-5(12)9-11-8-6(10)3-2-4-7(8)13-9/h2-4H,1H3 |
InChI Key |
USODYBPRIPWYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC=C2Cl |
Origin of Product |
United States |
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